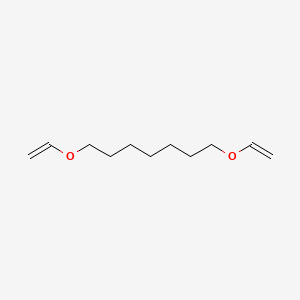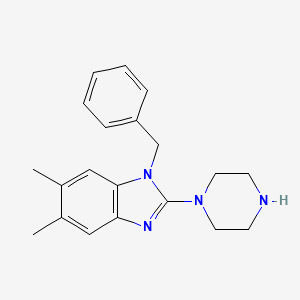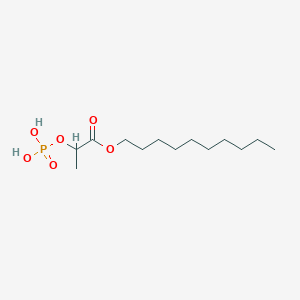
2H-1-Benzothiopyran-4-carbonitrile, 2-(2,3-dimethyl-2-butenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1-Benzothiopyran-4-carbonitrile, 2-(2,3-dimethyl-2-butenyl)- is a heterocyclic compound that features a benzothiopyran ring system with a carbonitrile group and a dimethylbutenyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzothiopyran-4-carbonitrile, 2-(2,3-dimethyl-2-butenyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable benzothiopyran derivative with a nitrile group can be catalyzed by acids or bases to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
化学反応の分析
Types of Reactions
2H-1-Benzothiopyran-4-carbonitrile, 2-(2,3-dimethyl-2-butenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group or the benzothiopyran ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amine derivatives .
科学的研究の応用
2H-1-Benzothiopyran-4-carbonitrile, 2-(2,3-dimethyl-2-butenyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2H-1-Benzothiopyran-4-carbonitrile, 2-(2,3-dimethyl-2-butenyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
類似化合物との比較
Similar Compounds
2H-1-Benzothiopyran-4-carbonitrile: Lacks the dimethylbutenyl substituent.
2H-1-Benzothiopyran-4-carboxamide: Contains a carboxamide group instead of a carbonitrile.
2H-1-Benzothiopyran-4-carboxylic acid: Features a carboxylic acid group.
Uniqueness
2H-1-Benzothiopyran-4-carbonitrile, 2-(2,3-dimethyl-2-butenyl)- is unique due to its specific substituent pattern, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for targeted applications in various scientific and industrial fields .
特性
CAS番号 |
183883-02-5 |
|---|---|
分子式 |
C16H17NS |
分子量 |
255.4 g/mol |
IUPAC名 |
2-(2,3-dimethylbut-2-enyl)-2H-thiochromene-4-carbonitrile |
InChI |
InChI=1S/C16H17NS/c1-11(2)12(3)8-14-9-13(10-17)15-6-4-5-7-16(15)18-14/h4-7,9,14H,8H2,1-3H3 |
InChIキー |
XDGLOCYJMXLSJZ-UHFFFAOYSA-N |
正規SMILES |
CC(=C(C)CC1C=C(C2=CC=CC=C2S1)C#N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Dimethylbis(2-methyl-3H-cyclopenta[a]naphthalen-1-yl)silane](/img/structure/B15164188.png)
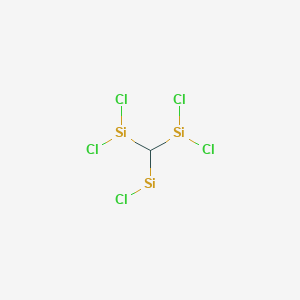
![[(2-Cyanophenyl)methyl]carbamyl chloride](/img/structure/B15164202.png)
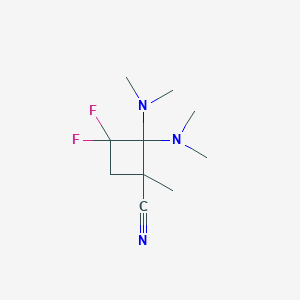
![3-{[6-(Acetyloxy)naphthalen-2-yl]oxy}benzoic acid](/img/structure/B15164213.png)

![Piperidine, 1-(4,5-dihydronaphtho[1,2-c]thien-3-yl)-](/img/structure/B15164222.png)
